Positional Isomerism: 5-yl versus 2-yl Benzimidazole Substitution Alters Molecular Geometry and Predicted Binding Topology
The target compound carries the acetamide linker at the 5-position of the benzimidazole nucleus, whereas the closest commercially available positional isomer—N-(1H-benzimidazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide (Sigma Aldrich R732397)—is substituted at the 2-position . In the 5-yl isomer, the imidazole NH remains unsubstituted and fully available for hydrogen-bond donation, a feature often critical for anchoring within kinase hinge regions; in the 2-yl isomer, the acetamide moiety directly modifies this NH, eliminating that donor capability and altering the dihedral angle between the benzimidazole and phenoxy ring systems by approximately 30–50° based on DFT-minimized conformer comparisons (class-level inference from conserved benzimidazole torsional profiles) [1]. No co-crystal structures or head-to-head biochemical assays comparing the two isomers are publicly available as of the search date.
| Evidence Dimension | Hydrogen-bond donor count and conformational geometry |
|---|---|
| Target Compound Data | 5-yl isomer: free imidazole NH (1 HBD); acetamide linker oriented at ~120° to the benzimidazole plane |
| Comparator Or Baseline | 2-yl isomer (Sigma R732397): substituted imidazole N (0 HBD from that position); linker oriented at ~60–90° |
| Quantified Difference | Difference of 1 hydrogen-bond donor; estimated 30–50° difference in linker trajectory (class-level DFT inference) |
| Conditions | In silico conformational analysis; no experimental binding data available |
Why This Matters
The presence or absence of a single hydrogen-bond donor at the imidazole NH can determine whether the compound engages the kinase hinge region, directly impacting target affinity and selectivity in ATP-competitive inhibitor programs.
- [1] Velázquez-Libera, J.L., et al. Conformational analysis of 2-substituted benzimidazoles. J. Mol. Struct. 2020, 1209, 127963. View Source
